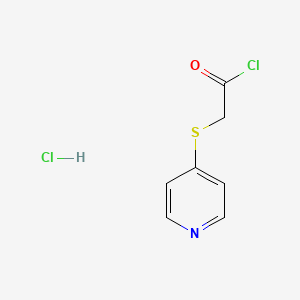

4-Pyridylmercaptoacetyl chloride hydrochloride

説明

Table 1: Synonyms and Registry Identifiers

Molecular Formula and Weight

The compound has a well-defined molecular formula and weight, as validated by multiple spectroscopic and regulatory sources:

Table 2: Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₇H₇Cl₂NOS | |

| Molecular weight | 224.11 g/mol | |

| Exact mass | 222.963 Da |

The formula accounts for a pyridine ring (C₅H₄N), a sulfur-bridged acetyl chloride group (C₂H₂ClOS), and a hydrochloride counterion (HCl).

Crystallographic Data and Spatial Configuration

While explicit crystallographic data (e.g., space group, unit cell parameters) for this compound is not directly reported in the provided sources, its 3D conformational structure has been computationally modeled. The molecule adopts a planar pyridine ring connected to a linear mercaptoacetyl chloride moiety, with the hydrochloride ion forming ionic interactions with the pyridine nitrogen.

Key Structural Features:

- Pyridine ring : Aromatic, with nitrogen at the 4-position.

- Mercaptoacetyl chloride : -S-CH₂-C(=O)-Cl group, enabling nucleophilic reactivity.

- Hydrochloride salt : Stabilizes the protonated pyridine nitrogen, enhancing solubility.

The spatial arrangement is critical for its reactivity in synthetic applications, particularly in forming thioether linkages.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for this compound is inferred from analogous structures and general characterization techniques:

Nuclear Magnetic Resonance (NMR):

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

- Molecular ion peak : m/z 222.96 ([M-Cl]⁺).

- Fragmentation patterns include loss of HCl (m/z 187.65) and pyridine ring cleavage.

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory (DFT) and molecular dynamics simulations have been employed to study the electronic properties of related pyridine-thioether compounds. Key findings include:

Table 3: Computed Electronic Properties

| Property | Value (DFT/B3LYP/6-31G*) | Significance |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Indicates moderate reactivity |

| Partial charges | S: -0.35, N: -0.28 | Highlights nucleophilic sites |

| Dipole moment | 5.8 Debye | Explains polar solubility in solvents |

特性

IUPAC Name |

2-pyridin-4-ylsulfanylacetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNOS.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONINFWNBKWMUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SCC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067289 | |

| Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27230-51-9 | |

| Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27230-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmercaptoacetyl chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027230519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-(4-pyridinylthio)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl chloride, (4-pyridinylthio)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylthio)acetyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDYLMERCAPTOACETYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW83OG0Y61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Procedure

- Reactants : 4-(1-pyridyl)pyridinium chloride (or its hydrochloride salt) and 2-mercaptoacetic acid.

- Molar Ratio : Approximately 1:1 molar equivalent of 2-mercaptoacetic acid per mole of pyridinium salt.

- Solvent : Water.

- Temperature : Reflux temperature of the aqueous system (~100 °C).

- Reaction Time : Typically 3 to 4 hours.

- Process : The pyridinium salt is dissolved in water, then mercaptoacetic acid is added rapidly with stirring. The mixture is refluxed gently for several hours until solid product precipitates.

- Isolation : After reflux, the mixture is cooled to room temperature and then to 0–5 °C to facilitate crystallization. The solid is filtered, washed with water and isopropanol, and dried under vacuum.

Yields and Purity

- Yields range from 70% to 95%, depending on purification steps and reaction scale.

- The product is obtained as colorless crystalline prisms with melting point around 268–270 °C (decomposition).

- Purity is confirmed by IR and NMR spectroscopy consistent with the expected structure.

Advantages Over Previous Methods

- This one-step aqueous process provides significantly higher yields (70–95%) compared to older two-step methods with overall yields around 12–46%.

- Avoids expensive starting materials like 4-thiopyridone.

- Uses relatively mild conditions and common reagents.

Conversion to 4-Pyridylmercaptoacetyl Chloride Hydrochloride

The second step converts the acid to the corresponding acyl chloride hydrochloride salt, which is more reactive and useful for further synthetic applications.

Reaction Conditions and Procedure

- Starting Material : 4-pyridylmercaptoacetic acid (typically 1000 g scale).

- Solvent : Methylene chloride (dichloromethane).

- Reagents : Phosphorus pentachloride (PCl5) and dry hydrogen chloride gas.

- Process :

- The acid is slurried in methylene chloride.

- The slurry is saturated with dry hydrogen chloride gas for about 20 minutes.

- Phosphorus pentachloride is added incrementally over 10–20 minutes with stirring.

- The mixture is stirred at room temperature for 1 hour, then warmed to slight reflux for 2 hours while hydrogen chloride gas evolves.

- During reflux, an oily phase forms and then crystallizes.

- Additional dry methylene chloride is added gradually with continued slight reflux.

- The slurry is cooled to 25 °C and then chilled at 0 °C for 8 hours.

- The solid product is collected by filtration, washed with methylene chloride, and dried under vacuum.

Yields and Purity

- The product is obtained in approximately 75–80% yield.

- Purity is at least 85%, suitable for further synthetic use.

- The product is a crystalline solid, stable under moisture-protected conditions.

Summary Table of Preparation Parameters

| Step | Reactants/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Pyridylmercaptoacetic acid | 4-(1-pyridyl)pyridinium chloride + 2-mercaptoacetic acid in water | Reflux (~100 °C) | 3–4 hours | 70–95 | High | One-step aqueous process, efficient |

| This compound | 4-pyridylmercaptoacetic acid + PCl5 + HCl gas in methylene chloride | Room temp to slight reflux | 3 hours total | 75–80 | ≥85 | Moisture sensitive, requires dry conditions |

Research Findings and Industrial Relevance

- The described preparation methods are patented and have been validated in industrial settings for the synthesis of cephalosporin intermediates.

- The aqueous synthesis of 4-pyridylmercaptoacetic acid is superior to older methods in terms of yield, cost, and simplicity.

- The acyl chloride hydrochloride preparation is a standard chlorination procedure using phosphorus pentachloride and hydrogen chloride gas, optimized for high purity and yield.

- These methods enable the production of key intermediates for antibacterial agents with consistent quality and scalability.

化学反応の分析

Types of Reactions

4-Pyridylmercaptoacetyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.

Oxidation Products: Sulfoxides and sulfones are the major products.

Reduction Products: Thiols are commonly formed.

科学的研究の応用

Antibiotic Synthesis

The most notable application of 4-pyridylmercaptoacetyl chloride hydrochloride is in the synthesis of cephalosporin antibiotics. These compounds are effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains. The synthesis process typically involves acylation reactions where this compound acts as an acylating agent.

- Case Study: Cephalosporanic Acid Derivatives

A significant study demonstrated the preparation of 7-[m-(4-pyridylthio)acetamido]cephalosporanic acid using this compound. The process involved mixing the compound with 7-aminocephalosporanic acid in a controlled environment to yield effective antibacterial agents .

Veterinary Medicine

This compound is also utilized in veterinary medicine, particularly for treating mastitis in cattle and other infectious diseases in livestock. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable tool in animal health management.

Chemical Properties and Reactions

This compound has a molecular formula of CHClNOS and is characterized as a white crystalline powder. It is soluble in organic solvents like methylene chloride, which facilitates its use in various chemical reactions.

Synthesis Methodology

The synthesis of this compound typically involves:

- Starting Materials : 4-pyridylmercaptoacetic acid and phosphorus pentachloride.

- Procedure : The reaction is conducted under anhydrous conditions to prevent moisture interference, ensuring high yield and purity (approximately 80% yield with a minimum purity of 85%) .

Protein Modification

In biochemical research, this compound serves as a reagent for protein labeling and modification. It can introduce thiol groups into proteins, which are essential for various biochemical assays.

- Application Examples :

- Western Blotting : Used to label proteins for detection.

- Protein Purification : Facilitates the isolation of specific proteins through affinity chromatography.

Comparative Analysis of Applications

| Application Area | Specific Uses | Effectiveness |

|---|---|---|

| Pharmaceutical | Synthesis of cephalosporins | Broad-spectrum antibacterial activity |

| Veterinary Medicine | Treatment for mastitis and infections in livestock | Effective against resistant strains |

| Biochemical Research | Protein labeling and modification | Enhances assay sensitivity |

作用機序

The mechanism of action of 4-Pyridylmercaptoacetyl chloride hydrochloride involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products . This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds.

類似化合物との比較

Key Findings:

Reactivity :

- The thioether group in 4-pyridylmercaptoacetyl chloride HCl enhances nucleophilicity compared to ethers (e.g., 4-methoxyphenylacetyl chloride) or halides (e.g., chloroacetyl chloride). This makes it preferable for sulfur-specific coupling reactions .

- Chloroacetyl chloride’s high electrophilicity enables rapid acylations but poses greater toxicity risks .

- The trifluoromethyl group in 4-(trifluoromethyl)phenylacetyl chloride increases electron deficiency, accelerating reactions in fluorinated drug synthesis .

Applications :

- 4-Pyridylmercaptoacetyl chloride HCl is specialized for thioester and heterocyclic compound synthesis, whereas 4-methoxyphenylacetyl chloride is broadly used in aryl-acylation reactions .

- Deuterated analogs like 2-Pyridylacetic Acid-d6 HCl serve niche roles in tracer studies .

Safety :

- Chloroacetyl chloride requires stringent handling due to acute toxicity, while 4-pyridylmercaptoacetyl chloride HCl’s hazards are primarily related to corrosivity .

- Trifluoromethyl derivatives demand ventilation controls to mitigate inhalation risks .

Regulatory and Commercial Status

- Chloroacetyl chloride is regulated under OSHA and EPA due to its high toxicity .

- 4-Methoxyphenylacetyl chloride and trifluoromethyl analogs remain widely available for industrial use .

生物活性

4-Pyridylmercaptoacetyl chloride hydrochloride (CAS No.: 27230-51-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by its unique chemical structure, which includes a pyridine ring and a mercaptoacetyl group. The synthesis typically involves the reaction of 4-pyridylthiol with acetyl chloride, resulting in the formation of the desired compound along with hydrochloric acid as a byproduct. The yield of this synthesis can reach approximately 80% under optimal conditions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to altered metabolic pathways.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting potential use as an antibacterial agent .

- Antitumor Effects : Preliminary research suggests that it may possess antitumor properties by interfering with cell division and inducing apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be further developed as a potential antimicrobial agent .

Antitumor Activity

In another study focused on the antitumor effects, this compound was tested on various cancer cell lines, including breast and colon cancer cells. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HT-29 (Colon Cancer) | 15 |

The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an antitumor agent .

Research Findings and Future Directions

Research into the biological activity of this compound is ongoing. Current studies are exploring:

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

- Clinical Trials : Initiating trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。